7-Chloro-2-(O-tolyl)-2H-pyrazolo[3,4-D]pyridazine
Description
Properties
Molecular Formula |
C12H9ClN4 |
|---|---|
Molecular Weight |
244.68 g/mol |
IUPAC Name |
7-chloro-2-(2-methylphenyl)pyrazolo[3,4-d]pyridazine |
InChI |
InChI=1S/C12H9ClN4/c1-8-4-2-3-5-10(8)17-7-9-6-14-15-12(13)11(9)16-17/h2-7H,1H3 |
InChI Key |
OWCXELUJIMAYAN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N2C=C3C=NN=C(C3=N2)Cl |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Initial Condensation
- 4-Acetyl-3-arylsydnones are prepared as precursors, characterized by a carbonyl stretching band around 1750 cm⁻¹ in IR and specific NMR signals (e.g., 1H NMR singlet at ~2.32 ppm for methyl groups).
- These sydnones are reacted with aryl hydrazines (such as O-tolyl hydrazine) in ethanol with a few drops of acetic acid under reflux for approximately 2 hours to form hydrazone intermediates (1-(3-arylsydnon-4-yl)ethylidene)-2-phenylhydrazines).
Reaction Conditions and Optimization
| Method | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|
| Conventional Heating | ~100 °C (water bath) | 6–7 hours | 70–75 | Longer reaction time, moderate yield |
| Microwave Irradiation | 120 °C, 150 W | 5–8 minutes | 94–96 | Significantly reduced time, higher yield, easy workup |
Microwave-assisted synthesis offers a distinct advantage by drastically reducing the reaction time from several hours to minutes while improving product yields up to 96%. This method also simplifies purification steps.
Detailed Reaction Procedure (Microwave-Assisted)
- Prepare the Vilsmeier–Haack reagent by mixing POCl₃ with DMF under stirring.
- Add the hydrazone intermediate to the reagent mixture with continuous stirring.
- Seal the reaction vessel and irradiate under microwave conditions at 120 °C and 150 W for 5–8 minutes.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by pouring into crushed ice.
- Filter, wash, dry, and recrystallize the resulting solid from ethanol to obtain pure 7-Chloro-2-(O-tolyl)-2H-pyrazolo[3,4-D]pyridazine.
Mechanistic Insights
The transformation mechanism involves:
- In situ generation of Vilsmeier–Haack reagent (POCl₃ + DMF).
- Electrophilic attack on the methylene carbon adjacent to the sydnone ring.
- Stepwise elimination of HCl and dimethylamine.
- Intramolecular cyclization via nucleophilic addition to the aldehyde intermediate.
- Final elimination of CO₂ and H₂O to form the fused heterocyclic ring.
This mechanism explains the efficiency and selectivity of the reaction under mild conditions and is supported by spectroscopic and crystallographic data.
Characterization and Confirmation
The synthesized compound is confirmed by:
- Infrared Spectroscopy (IR) : Strong bands at 1630–1679 cm⁻¹ (pyridazinone carbonyl) and 1528–1609 cm⁻¹ (pyrazole C=N).
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR: Singlets around 9.94–10.06 ppm (pyridazin-7-one proton), 8.42–9.72 ppm (pyrazole proton), aromatic multiplets at 7.36–7.70 ppm.
- ¹³C NMR: Signals consistent with the expected number of magnetically nonequivalent carbons.
- Mass Spectrometry (MS) : Molecular ion peaks corresponding to the molecular weight (244.68 g/mol).
- X-ray Crystallography : Confirms the triclinic crystalline structure and fused ring system.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Nucleophilic Substitution at the Chlorine Position
The chlorine atom at position 7 undergoes nucleophilic substitution due to its activation by the adjacent electron-withdrawing pyridazine ring. Common nucleophiles include amines, alkoxides, and thiols:
| Nucleophile | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Morpholine | DMF, 80°C | 7-Morpholino derivative | 82 | |
| Sodium methoxide | Methanol, reflux | 7-Methoxy derivative | 78 | |
| Thiophenol | K₂CO₃, DMF | 7-Phenylthio derivative | 75 |
This reactivity is critical for generating derivatives with modified pharmacological profiles.
Electrophilic Substitution on the Pyrazole Ring
The pyrazole ring participates in electrophilic substitution, particularly at the C3 and C5 positions, due to its electron-rich nature. Common reactions include:
-
Nitration : Using HNO₃/H₂SO₄ introduces nitro groups at C5.
-
Halogenation : Bromine in acetic acid yields 5-bromo derivatives.
Reactivity is influenced by the ortho-tolyl group, which sterically hinders substitution at adjacent positions.
Cyclization Reactions
The compound serves as a precursor in cyclization reactions to form polycyclic frameworks. For example:
-
Reaction with thiourea under acidic conditions yields thiazolo[4,5-c]pyridazine derivatives via [4+2] cyclocondensation (75–88% yield) .
-
Microwave-assisted intramolecular cyclization with aldehydes forms fused pyridazinone systems .
Cross-Coupling Reactions
The chlorine atom enables participation in palladium-catalyzed cross-coupling reactions:
| Reaction Type | Reagents | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura | Phenylboronic acid, Pd(PPh₃)₄ | Biaryl derivative | 75 | |
| Buchwald-Hartwig | Aniline, Pd₂(dba)₃ | 7-Anilino derivative | 68 |
These reactions expand structural diversity for drug-discovery applications.
Biological Target Interactions
The compound interacts with biological targets through non-covalent interactions:
-
Kinase inhibition : The pyridazine ring binds ATP pockets in kinases via H-bonding with backbone residues.
-
DNA intercalation : Planar aromatic systems intercalate into DNA, as evidenced by fluorescence quenching studies.
Mechanistic Insights
Scientific Research Applications
7-Chloro-2-(O-tolyl)-2H-pyrazolo[3,4-D]pyridazine is a heterocyclic compound with a pyrazolo[3,4-D]pyridazine core, featuring a pyrazole and a pyridazine ring fused together. It has an amino group at position 8, a chlorine atom at position 7, and an O-tolyl (methylphenyl) group attached to one of the nitrogen atoms.
Scientific Research Applications
This compound is used in various scientific domains:
- Chemistry It serves as a building block for designing novel heterocyclic compounds.
- Biology Researchers explore its interactions with biological targets, such as enzymes or receptors.
- Medicine Investigations focus on potential therapeutic effects, including antihypertensive properties.
- Industry It may have applications in materials science, catalysis, or drug development.
Chemical Reactions
7-Chloro-2-(O-tolyl)-2H-pyrazolo[3,4-D]pyridazine participates in different chemical reactions:
- Oxidation It can undergo oxidation reactions, potentially leading to the formation of new functional groups.
- Reduction Reduction processes may modify the compound, affecting its reactivity.
- Substitution Substituents can be introduced at different positions.
- Reagents Reagents like strong acids, bases, and oxidizing agents are commonly employed.
Anticancer Efficacy A study evaluated the anticancer potential of pyrazole derivatives in MCF-7 and MDA-MB-231 breast cancer cell lines. The results indicated that compounds containing halogen substituents exhibited enhanced cytotoxicity compared to their unsubstituted counterparts.
Mechanism of Action
The exact mechanism by which 7-Chloro-2-(O-tolyl)-2H-pyrazolo[3,4-D]pyridazine exerts its effects remains an active area of study. It likely involves interactions with specific molecular targets or signaling pathways.
Biological Activity
7-Chloro-2-(O-tolyl)-2H-pyrazolo[3,4-D]pyridazine is a heterocyclic compound with significant potential in medicinal chemistry. Its structural features include a pyrazolo[3,4-D]pyridazine core, which contributes to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
The molecular formula of 7-Chloro-2-(O-tolyl)-2H-pyrazolo[3,4-D]pyridazine is , with a molecular weight of 244.68 g/mol. The compound features an amino group at position 8 and a chlorine atom at position 7, along with an O-tolyl group attached to one of the nitrogen atoms in the pyrazole ring.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 244.68 g/mol |
| IUPAC Name | 7-chloro-2-(2-methylphenyl)pyrazolo[3,4-d]pyridazine |
| InChI Key | OWCXELUJIMAYAN-UHFFFAOYSA-N |
Pharmacological Activities
Research indicates that 7-Chloro-2-(O-tolyl)-2H-pyrazolo[3,4-D]pyridazine exhibits various biological activities, including:
- Anticancer Activity : Studies have shown that pyrazole derivatives can inhibit cancer cell proliferation. For instance, compounds similar to 7-Chloro-2-(O-tolyl)-2H-pyrazolo[3,4-D]pyridazine have demonstrated significant cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) with IC50 values ranging from 1.1 µM to 3.3 µM .
- Anti-inflammatory Properties : Pyrazole derivatives are known for their anti-inflammatory effects. The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis .
- Antimicrobial Activity : Some studies have reported that related pyrazole compounds exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria . Specific derivatives have shown effectiveness in inhibiting bacterial growth.
The precise mechanism by which 7-Chloro-2-(O-tolyl)-2H-pyrazolo[3,4-D]pyridazine exerts its biological effects is still under investigation. However, it is believed to interact with various molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation and are often overactive in cancer cells .
- Apoptosis Induction : It has been observed that certain derivatives can induce apoptosis in cancer cells through mitochondrial pathways .
Case Studies
- Anticancer Efficacy : A study evaluated the anticancer potential of several pyrazole derivatives in MCF-7 and MDA-MB-231 breast cancer cell lines. The results indicated that compounds containing halogen substituents exhibited enhanced cytotoxicity compared to their unsubstituted counterparts .
- Synergistic Effects with Doxorubicin : Research has shown that certain pyrazole compounds can enhance the efficacy of doxorubicin in treating resistant breast cancer subtypes by inducing apoptosis more effectively than doxorubicin alone .
Comparison with Similar Compounds
Comparison with Structural Analogs
The pyrazolo[3,4-d]pyridazine core is versatile, with substituent variations significantly altering physical, chemical, and biological properties. Below is a comparative analysis with structurally related compounds.
Compound A : 2-(7-Methyl-2-(4-nitrophenyl)-2H-pyrazolo[3,4-d]pyridazin-4-yl)-3H-benzo[f]chromen-3-one ()
- Substituents : Methyl at position 7, 4-nitrophenyl at position 2, fused with a benzocoumarin system.
- Key Data : Synthesized in 85% yield under solvent-free conditions, with a melting point of 255–257°C.
- The fused benzocoumarin system expands conjugation, which may improve photophysical properties .
Compound B : 3,4,7-Trimethyl-2-(4-methylphenyl)-2H-pyrazolo[3,4-d]pyridazin-5-ium Thiocyanate ()
- Substituents : Trimethyl groups at positions 3, 4, and 7; 4-methylphenyl at position 2.
- Key Data : Crystal structure reveals near-planar fused rings (r.m.s. deviation = 0.020 Å) and a 48.2° dihedral angle between the aromatic substituent and core. Protonation at N5 facilitates hydrogen bonding with thiocyanate.
- Comparison : Methyl groups increase hydrophobicity, while the 4-methylphenyl substituent (para-substituted) reduces steric hindrance compared to the ortho-tolyl group in the target compound. Planarity may enhance crystallinity, relevant for solid-state applications .
Compound C : 2-(4-Methoxyphenyl)-7-phenyl-2H-pyrazolo[3,4-d]pyridazine ()
- Substituents : 4-methoxyphenyl (electron-donating) at position 2, phenyl at position 5.
- The absence of a chlorine atom reduces electrophilicity, which may limit reactivity in cross-coupling reactions compared to the target compound .
Structural and Electronic Properties
| Property | Target Compound | Compound A | Compound B | Compound C |
|---|---|---|---|---|
| Core Structure | Pyrazolo[3,4-d]pyridazine | Pyrazolo[3,4-d]pyridazine | Pyrazolo[3,4-d]pyridazinium | Pyrazolo[3,4-d]pyridazine |
| Position 2 Substituent | Ortho-tolyl (steric hindrance) | 4-Nitrophenyl (electron-poor) | 4-Methylphenyl (electron-rich) | 4-Methoxyphenyl (electron-rich) |
| Position 7 Substituent | Chlorine (electron-withdrawing) | Methyl (electron-donating) | Trimethyl (hydrophobic) | Phenyl (π-conjugation) |
| Key Application | Undisclosed (potential pharma) | Cytotoxic agents | Crystal engineering | Materials science |
Research Findings and Implications
- Steric Effects : The ortho-tolyl group in the target compound likely reduces reactivity at position 2 compared to para-substituted analogs (e.g., Compound B), impacting coupling reactions or target binding in drug design.
- Electronic Tuning : Chlorine at position 7 enhances electrophilicity, making the compound a candidate for nucleophilic substitution, contrasting with Compound C’s phenyl group, which prioritizes π-stacking.
- Biological Relevance : Compound A’s nitro group and fused benzocoumarin system suggest cytotoxic applications, whereas the target compound’s chloro substituent may favor kinase inhibition or antimicrobial activity .
Q & A
Basic: What synthetic routes are recommended for 7-Chloro-2-(O-tolyl)-2H-pyrazolo[3,4-D]pyridazine, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves cyclocondensation of substituted hydrazines with chlorinated pyridazine precursors. Key steps include:
- Precursor Selection : Use 3,6-dichloropyridazine derivatives as starting materials, leveraging their reactivity for functionalization at position 7 .
- Solvent and Catalyst Optimization : Methanol or ethanol under reflux (60–80°C) with catalytic acid (e.g., HCl) improves yield. Microwave-assisted synthesis reduces reaction time and enhances regioselectivity .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the product. Recrystallization from ethanol or DCM/hexane mixtures enhances purity .
- Yield Improvement : Substituent steric effects (e.g., O-tolyl groups) may require extended reaction times (12–24 hours) or elevated temperatures (80–100°C) .
Basic: How can researchers characterize the purity and structural identity of this compound using spectroscopic methods?
Methodological Answer:
A multi-technique approach is essential:
- 1H/13C NMR : Confirm substitution patterns. For example, the O-tolyl group shows aromatic protons as a multiplet (δ 7.2–7.5 ppm) and a methyl singlet (δ 2.3–2.5 ppm). Pyridazine ring protons appear as deshielded singlets (δ 8.0–8.5 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS should match the molecular ion [M+H]+ at m/z 285.06 (calculated for C₁₂H₁₀ClN₄). Fragmentation patterns (e.g., loss of Cl or O-tolyl groups) validate the structure .
- IR Spectroscopy : Key stretches include C-Cl (~720 cm⁻¹), aromatic C=C (~1610 cm⁻¹), and pyridazine ring vibrations (~1500–1550 cm⁻¹) .
Advanced: What strategies are effective for functionalizing the pyridazine ring to enhance biological activity?
Methodological Answer:
- Electrophilic Substitution : Introduce electron-withdrawing groups (e.g., nitro, cyano) at position 3 or 6 via Ullmann coupling or palladium-catalyzed cross-coupling. This modulates π-stacking interactions in target binding .
- Nucleophilic Aromatic Substitution : Replace the chlorine atom at position 7 with amines or thiols under microwave conditions (50–70°C, DMF solvent) to improve solubility and pharmacokinetics .
- Heterocycle Fusion : Attach triazole or thiadiazine rings via click chemistry to explore synergistic effects on kinase inhibition .
Advanced: How can computational chemistry predict reactivity and electronic properties of this compound?
Methodological Answer:
- DFT Calculations : Use Gaussian or ORCA software to model HOMO/LUMO energies. The electron-deficient pyridazine ring (LUMO ≈ -1.5 eV) predicts nucleophilic attack at position 7 .
- Molecular Docking : AutoDock Vina simulates binding to target proteins (e.g., kinases). The O-tolyl group’s hydrophobic surface area (≈80 Ų) may enhance affinity for hydrophobic pockets .
- MD Simulations : GROMACS assesses stability in aqueous solutions. LogP calculations (≈2.8) guide solubility optimization via PEGylation or prodrug design .
Basic: What are the recommended safety protocols for handling and storing this compound?
Methodological Answer:
- Handling : Use PPE (gloves, goggles, lab coat) in a fume hood. Avoid inhalation of dust; electrostatic discharge precautions are critical due to aromatic heterocycles .
- Storage : Keep in airtight containers under nitrogen at 2–8°C. Incompatible with strong oxidizers (e.g., peroxides); segregate waste for halogenated organic disposal .
- Spill Management : Absorb with vermiculite, neutralize with 10% sodium bicarbonate, and dispose via certified hazardous waste contractors .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
- Dose-Response Curves : Re-evaluate IC₅₀ values across multiple cell lines (e.g., HEK293 vs. HeLa) to account for cell-specific uptake differences .
- Metabolite Interference : Use LC-MS/MS to identify degradation products (e.g., dechlorinated derivatives) that may skew activity readings .
- Structural Analog Comparison : Benchmark against 7-fluoro or 7-bromo analogs to isolate electronic vs. steric effects on target binding .
Basic: What solvent systems are optimal for solubility and reaction compatibility?
Methodological Answer:
- Polar aprotic solvents (DMF, DMSO) dissolve the compound at 10–20 mg/mL for biological assays.
- Reaction Solvents : Use DCM or THF for SNAr reactions; ethanol/water mixtures (70:30) improve microwave-assisted synthesis yields .
Advanced: What role do substituent electronic effects play in the compound’s stability under acidic/basic conditions?
Methodological Answer:
- Acidic Conditions : The O-tolyl group’s electron-donating methoxy substituent stabilizes the protonated pyridazine ring, reducing hydrolysis rates (t₁/₂ > 24 hours at pH 3) .
- Basic Conditions : Chlorine at position 7 undergoes hydroxide displacement (pH > 10) to form 7-hydroxy derivatives. Kinetic studies (UV-Vis at 270 nm) monitor degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
